6-Chloro-3-fluoro-N-(5-methylpyrazin-2-yl)picolinamide
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Overview
Description
6-Chloro-3-fluoro-N-(5-methylpyrazin-2-yl)picolinamide is a chemical compound with the molecular formula C11H8ClFN4O and a molecular weight of 266.66 g/mol This compound is characterized by the presence of a chloro group, a fluoro group, and a methylpyrazinyl group attached to a picolinamide core
Preparation Methods
The synthesis of 6-Chloro-3-fluoro-N-(5-methylpyrazin-2-yl)picolinamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropicolinic acid and 5-methylpyrazine-2-amine.
Reaction Conditions: The reaction involves the formation of an amide bond between the picolinic acid derivative and the pyrazine derivative. This is usually achieved through the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base such as triethylamine.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Chloro-3-fluoro-N-(5-methylpyrazin-2-yl)picolinamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the aromatic ring can participate in nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazine ring. Reagents like hydrogen peroxide or sodium borohydride may be used for these transformations.
Scientific Research Applications
6-Chloro-3-fluoro-N-(5-methylpyrazin-2-yl)picolinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 6-Chloro-3-fluoro-N-(5-methylpyrazin-2-yl)picolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-Chloro-3-fluoro-N-(5-methylpyrazin-2-yl)picolinamide can be compared with other similar compounds, such as:
6-Chloro-3-fluoropicolinamide: Lacks the pyrazine moiety, which may result in different biological activities and chemical reactivity.
3-Fluoro-N-(5-methylpyrazin-2-yl)picolinamide: Lacks the chloro group, which may affect its reactivity in substitution reactions.
6-Chloro-N-(5-methylpyrazin-2-yl)picolinamide: Lacks the fluoro group, which may influence its electronic properties and interactions with biological targets.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
6-chloro-3-fluoro-N-(5-methylpyrazin-2-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN4O/c1-6-4-15-9(5-14-6)17-11(18)10-7(13)2-3-8(12)16-10/h2-5H,1H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCBJESZNIEYAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)NC(=O)C2=C(C=CC(=N2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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